molecular formula C49H78O18 B1631135 Dehydrosoyasaponin I methyl ester

Dehydrosoyasaponin I methyl ester

Cat. No.: B1631135
M. Wt: 955.1 g/mol
InChI Key: UAQSFFPZBWPNOO-CXWULDEQSA-N
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Description

Saponins are a class of chemical compounds found in various plant species, known for their surfactant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydrosoyasaponin I methyl ester typically involves the extraction of saponins from plant sources, followed by methylation. The extraction can be performed using methods such as solvent-assisted flavor evaporation (SAFE), simultaneous distillation and extraction (SDE), solid-phase microextraction (SPME), and dynamic headspace sampling (DHS) . The methylation process involves the reaction of the extracted saponin with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification and methylation. The process is optimized to ensure high yield and purity of the final product. Techniques such as microwave-assisted derivatization can be employed to speed up the esterification process .

Chemical Reactions Analysis

Types of Reactions: Dehydrosoyasaponin I methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Carboxylic acid and alcohol.

    Oxidation: Oxidized derivatives of the ester.

    Reduction: Corresponding alcohol.

Scientific Research Applications

Dehydrosoyasaponin I methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dehydrosoyasaponin I methyl ester involves its interaction with cellular membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This can result in the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Soyasaponin Be: Another saponin found in Trifolium alexandrinum with similar properties.

    Dehydrosoyasaponin I: The non-methylated form of Dehydrosoyasaponin I methyl ester.

    Other Saponins: Compounds such as glycyrrhizin and ginsenosides share similar surfactant properties.

Uniqueness: this compound is unique due to its specific methylation, which can enhance its biological activity and stability compared to its non-methylated counterparts .

Properties

Molecular Formula

C49H78O18

Molecular Weight

955.1 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate

InChI

InChI=1S/C49H78O18/c1-22-30(53)32(55)36(59)41(62-22)66-38-33(56)31(54)25(20-50)63-42(38)67-39-35(58)34(57)37(40(60)61-9)65-43(39)64-29-13-14-46(5)26(47(29,6)21-51)12-15-49(8)27(46)11-10-23-24-18-44(2,3)19-28(52)45(24,4)16-17-48(23,49)7/h10,22,24-27,29-39,41-43,50-51,53-59H,11-21H2,1-9H3/t22-,24-,25+,26+,27+,29-,30-,31-,32+,33-,34-,35-,36+,37-,38+,39+,41-,42-,43+,45+,46-,47+,48+,49+/m0/s1

InChI Key

UAQSFFPZBWPNOO-CXWULDEQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O

Origin of Product

United States

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